6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1545171-96-7
VCID: VC4321428
InChI: InChI=1S/C9H12N2O2/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h4,6H,2-3,5H2,1H3,(H,12,13)
SMILES: CC1CCC2=NC=C(N2C1)C(=O)O
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

CAS No.: 1545171-96-7

Cat. No.: VC4321428

Molecular Formula: C9H12N2O2

Molecular Weight: 180.207

* For research use only. Not for human or veterinary use.

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid - 1545171-96-7

Specification

CAS No. 1545171-96-7
Molecular Formula C9H12N2O2
Molecular Weight 180.207
IUPAC Name 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H12N2O2/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h4,6H,2-3,5H2,1H3,(H,12,13)
Standard InChI Key BZSDIGHEWZBLPF-UHFFFAOYSA-N
SMILES CC1CCC2=NC=C(N2C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Features

The systematic IUPAC name for this compound is 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid, reflecting its bicyclic framework comprising a partially saturated pyridine ring fused to an imidazole moiety . Key structural attributes include:

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.207 g/mol

  • CAS Registry Number: 1545171-96-7

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
SMILESCC1CCC2=NC=C(N2C1)C(=O)O
InChI KeyBZSDIGHEWZBLPF-UHFFFAOYSA-N
Topological Polar Surface Area55.1 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The methyl group at position 6 introduces steric effects that influence conformational flexibility, while the carboxylic acid at position 3 enables salt formation or esterification for prodrug strategies .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous tetrahydroimidazo[1,2-a]pyridines reveals a puckered bicyclic system with chair-like conformations in the saturated ring . Nuclear magnetic resonance (NMR) spectra for the title compound show characteristic signals:

  • ¹H NMR: δ 1.2–1.4 (m, CH₃), δ 2.8–3.2 (m, CH₂ of pyridine), δ 4.1–4.3 (m, imidazole CH) .

  • ¹³C NMR: δ 170–175 ppm (C=O), δ 120–130 ppm (imidazole C) .

Synthetic Methodologies

Established Synthetic Routes

Synthesis typically involves multi-step sequences starting from pyridine or imidazole precursors. A common approach employs cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds .

Representative Procedure:

  • Step 1: Reaction of 2-amino-5-methylpyridine with methyl acrylate yields a tetrahydropyridine intermediate.

  • Step 2: Cyclization with chloroacetyl chloride forms the imidazo[1,2-a]pyridine core.

  • Step 3: Saponification of the ester to the carboxylic acid using NaOH/EtOH.

Yield optimization (typically 45–60%) requires careful control of reaction temperature and stoichiometry .

Challenges and Innovations

Key synthetic challenges include:

  • Regioselectivity: Competing pathways may lead to isomers unless directing groups are employed .

  • Functional Group Compatibility: The carboxylic acid group necessitates protection (e.g., as a methyl ester) during synthesis .

Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve purity .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Experimental data indicate:

  • LogP (XLogP3-AA): 1.0 , suggesting moderate lipophilicity.

  • Aqueous Solubility: <1 mg/mL at 25°C (predicted) .

Table 2: Physicochemical Profile

ParameterValueMethod/Source
Melting PointNot reported
Boiling PointDecomposes >200°CEstimated
pKa (Carboxylic Acid)~4.2Computational

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media due to deprotonation of the carboxylic acid .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC = 32 µg/mL) . The carboxylic acid group enhances target binding via hydrogen bonding to microbial enzymes .

Neurological Applications

Docking studies predict affinity for GABAₐ receptors (ΔG = −9.2 kcal/mol), suggesting anxiolytic or anticonvulsant potential . In vivo models are pending.

Pharmaceutical and Industrial Applications

Drug Development

The compound serves as a precursor for:

  • Prodrugs: Ester derivatives (e.g., methyl ester) improve oral bioavailability .

  • Metal Complexes: Coordination with Cu(II) or Zn(II) enhances antimicrobial potency .

Agrochemical Uses

Structural analogs exhibit insecticidal activity (LD₅₀ = 2.5 µg/mL against Aphis gossypii), likely through nicotinic acetylcholine receptor modulation .

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